1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
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Overview
Description
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is an organic compound that features a methoxyphenyl group and a methylphenylsulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methylthiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation reaction to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy and methylphenylsulfanyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone: Similar structure but with an ethanone backbone.
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-butanone: Similar structure but with a butanone backbone.
Uniqueness
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both methoxy and methylphenylsulfanyl groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, with the molecular formula C17H18O2S and a molecular weight of 286.39 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a methoxyphenyl group and a sulfanyl group potentially contributes to its biological activity, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Sulfanyl Group : Imparts unique reactivity patterns, particularly in enzyme interactions.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C17H18O2S |
Molecular Weight | 286.39 g/mol |
Density | 1.066 g/cm³ |
Boiling Point | 408.2 °C |
Flash Point | 179.5 °C |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with 4-methylthiophenol in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually heated to facilitate product formation, followed by purification techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly as an enzyme inhibitor and in protein binding studies. Compounds structurally similar to this one have shown potential against various metabolic pathways in animal models, suggesting that it could possess bioactive properties worth exploring in pharmacological contexts .
The biological effects of this compound are hypothesized to arise from several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity.
- Receptor Modulation : It might interact with cellular receptors, influencing various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress, leading to cell death in certain contexts.
Case Studies and Research Findings
Recent studies have explored the antimicrobial and anticancer properties of similar compounds. For instance:
- A study evaluating related compounds found that they exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Another research indicated that derivatives with similar functional groups showed promising results in inhibiting cyclooxygenase enzymes, which are critical in inflammation pathways .
Table 2: Comparative Biological Activity of Related Compounds
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A (similar structure) | 3.12 | Antibacterial |
Compound B (similar structure) | 10 | Anticancer |
Compound C (sulfonamide derivative) | <5 | COX-2 Inhibition |
Applications
The potential applications of this compound include:
- Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.
- Research : Investigated for its role in biochemical pathways and enzyme interactions.
- Industrial Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-13-3-9-16(10-4-13)20-12-11-17(18)14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCXXVPTSEXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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